molecular formula C14H22N4O4 B11508467 Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate

Cat. No.: B11508467
M. Wt: 310.35 g/mol
InChI Key: RRRYOJODNKLXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl ethyl group linked to a 5-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and coupling steps to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The oxazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring and an oxazole moiety, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its structure allows for diverse reactivity and the ability to interact with various biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

ethyl 4-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-3-21-14(20)18-8-6-17(7-9-18)5-4-13(19)15-12-10-11(2)22-16-12/h10H,3-9H2,1-2H3,(H,15,16,19)

InChI Key

RRRYOJODNKLXLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.